molecular formula C9H8N2O3 B1465073 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190322-23-6

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1465073
CAS No.: 1190322-23-6
M. Wt: 192.17 g/mol
InChI Key: XYCDATHBLOHRCZ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the ATP-binding site of these receptors, this compound prevents their activation and subsequent signal transduction, thereby inhibiting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling, which is often upregulated in cancer cells. Additionally, this compound has been observed to reduce cell migration and invasion, further highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and activation . This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small molecular size . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been observed to localize primarily in the cytoplasm, where it interacts with FGFRs . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridine derivatives .

Scientific Research Applications

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include other pyrrolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylic acid groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDATHBLOHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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